![molecular formula C8H12N2O4 B2679579 Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI) CAS No. 218164-28-4](/img/structure/B2679579.png)

Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

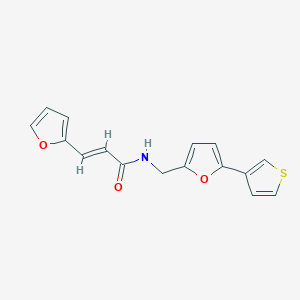

“Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)” is a chemical compound with the molecular formula C8H12N2O4 . It is a derivative of acetic acid, which is an organic compound that contains two functional groups, a nitrile (−C≡N) and a carboxylic acid .

Synthesis Analysis

The synthesis of related compounds such as cyanoacetic acid involves the treatment of chloroacetate salts with sodium cyanide followed by acidification . Electrosynthesis by cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile also affords cyanoacetic acid .Molecular Structure Analysis

The molecular structure of “Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)” can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cyanoacetic acid, a related compound, undergoes decarboxylation upon heating at 160 °C to give acetonitrile . It is also used in cyanoacetylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)” such as its density, melting point, boiling point, etc., are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Flavor Chemistry

The interaction of carbonyl compounds with amino acids plays a crucial role in flavor development in dairy products. Research by Griffith and Hammond (1989) highlights the generation of Swiss cheese flavor components through the reaction of various amino acids with carbonyl compounds. This study elucidates the importance of carbonyl-amino acid complexes in creating flavors, identifying specific reactions that produce key flavor compounds such as isovaleraldehyde, 2-methylbutanal, and acetophenone, among others (Griffith & Hammond, 1989).

Nitrogen-Containing Heterocycles Synthesis

Miyamoto and Yamazaki (1989) explored the synthesis of nitrogen-containing heterocycles, particularly focusing on the formation of new 1,2,4-triazole derivatives. Their work demonstrates how treating certain amino-N-dimethylaminomethylenehydrazones with hot acetic acid leads to the formation of symmetrical and unsymmetrical 1,2,4-triazole compounds, depending on the nature of the starting carbonyl compound (Miyamoto & Yamazaki, 1989).

Metal Complexes with Oxime Analogues

Research into copper(II) and nickel(II) complexes with oxime analogues of amino acids, conducted by Sliva et al. (1998), reveals the formation of dimeric complexes across a broad pH range. This work adds valuable insights into the design of new chelating agents, highlighting the effectiveness of 2-cyano-2-(hydroxyimino)acetic acid and its derivatives in complex formation with Cu2+ and Ni2+ ions, offering potential applications in coordination chemistry and material sciences (Sliva et al., 1998).

Synthesis of Chiral Compounds

The synthesis of chiral [Rh(aminocarboxylato)(η4-cod)] and chiral Rh(amino alcohol)(η4-cod) complexes demonstrates the potential of acetic acid derivatives in creating homochiral helix-enantiomers. Enamullah et al. (2006) have provided evidence of spontaneous resolution of racemic mixtures into homochiral compounds, which could have significant implications for asymmetric synthesis and the development of enantioselective catalysts (Enamullah et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,1-3H3,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHAVRMAESBRPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2679498.png)

![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2679499.png)

![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679501.png)

![N-(4-bromophenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2679510.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2679512.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2679515.png)